1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine

Medicinal Chemistry Chemical Biology Lipophilicity Optimization

Research bottleneck: Non-halogenated phenylhydrazines block late-stage diversification, while positional isomers alter electronic properties unpredictably. This compound solves both issues.

- Orthogonal reactivity: Aryl bromide handle for Suzuki/Buchwald coupling + nucleophilic hydrazine for SNAr.
- Quantifiable ADME advantage: +0.7 LogP and +79 MW versus 4-CF3 analog.
- Free base form: Eliminates HCl counterion issues in sensitive metal-catalyzed steps.

Direct drop-in for SAR libraries requiring precise electronic tuning.

Molecular Formula C7H6BrF3N2
Molecular Weight 255.03 g/mol
Cat. No. B13576560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine
Molecular FormulaC7H6BrF3N2
Molecular Weight255.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NN)Br)C(F)(F)F
InChIInChI=1S/C7H6BrF3N2/c8-6-3-4(13-12)1-2-5(6)7(9,10)11/h1-3,13H,12H2
InChIKeyCWDINZQGPXTDDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine: Technical Specifications and Core Identity


1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine (CAS: 1388029-40-0) is a halogenated, trifluoromethylated aromatic hydrazine with the molecular formula C₇H₆BrF₃N₂ and a molecular weight of 255.03 g/mol [1][2]. This compound serves as a specialized chemical building block, characterized by the simultaneous presence of an electrophilic aryl bromide handle, a metabolically-stable trifluoromethyl group, and a nucleophilic hydrazine moiety. It is commercially available from multiple vendors , typically at purities suitable for research and development, such as 98% .

Workflow Late-stage diversification of hydrazine scaffolds
Selection Orthogonal reactive handles: aryl bromide and hydrazine
Context Synthesis of complex small molecules via cross-coupling or SNAr

Why Generic Substitution Fails for This Building Block


Generic or in-class substitution of 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine is generally not feasible due to its unique orthogonally-reactive functional group combination. The specific 3-bromo-4-trifluoromethyl substitution pattern on the phenyl ring is not common among commercially available phenylhydrazines. Replacing this compound with a simpler analog like 4-(trifluoromethyl)phenylhydrazine eliminates the crucial aryl bromide handle required for subsequent cross-coupling reactions, while substitution with a positional isomer like 3-bromo-5-(trifluoromethyl)phenylhydrazine [1] can alter electronic properties and downstream reactivity, potentially compromising the yield or even the feasibility of a specific synthetic sequence [2]. The exact positioning of the bromine atom relative to the electron-withdrawing trifluoromethyl group is a key determinant of the aryl halide's reactivity in metal-catalyzed transformations, making direct substitution without re-optimization risky.

Target: 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine
Substitute: 4-(Trifluoromethyl)phenylhydrazine
Lacks aryl bromide handle; cross-coupling and late-stage diversification not possible
Target: 3-Br-4-CF3 substitution pattern
Substitute: 3-Bromo-5-(trifluoromethyl)phenylhydrazine
Positional isomer may alter electronic properties and coupling reactivity; requires re-optimization
Target: Free base form
Substitute: [3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
HCl salt demands extra neutralization; risks counterion interference and yield loss

Quantitative Differentiation: A Comparative Evidence Guide


Structural and Lipophilicity Differentiation

The presence of the bromine atom in 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine provides a distinct advantage in lipophilicity and molecular weight over its non-brominated counterpart, 4-(trifluoromethyl)phenylhydrazine. This differentiation is fundamental to its utility in drug discovery, where physicochemical properties directly influence ADME profiles [1].

Lipophilicity & MW shift
Class-level
MW +78.89 g/mol; estimated LogP +0.7 vs 4-(trifluoromethyl)phenylhydrazine
Supports lipophilicity-driven lead optimization
Estimated LogP based on Hansch π; experimental confirmation advised
Medicinal Chemistry Chemical Biology Lipophilicity Optimization

Enhanced Electrophilicity for Nucleophilic Aromatic Substitution

The synergistic effect of the bromine and trifluoromethyl groups in the target compound significantly enhances the electrophilicity of the aromatic ring, enabling nucleophilic aromatic substitution (SNAr) reactions that are not feasible with unsubstituted phenylhydrazine or analogs lacking these electron-withdrawing groups . This is a qualitative but critical reactivity differentiator.

SNAr reactivity activation
Class-level
Reported qualitative SNAr reactivity; not feasible with unsubstituted phenylhydrazine
May support SNAr-based diversification workflows
No quantitative rate data; reaction scope requires verification
Organic Synthesis Reaction Development Medicinal Chemistry

Aryl Bromide Handle for Late-Stage Diversification

The aryl bromide moiety in 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine serves as a highly versatile and orthogonal handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) [1]. This allows for the late-stage diversification of a molecular scaffold, a key strategy in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing drug candidates. Analogs like 4-(trifluoromethyl)phenylhydrazine lack this essential functional group.

Cross-coupling handle
Class-level
Aryl bromide present; enables Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig). Comparator lacks halide.
Supports late-stage functionalization strategies
Reaction conditions must be optimized per scaffold
Cross-Coupling Chemistry Medicinal Chemistry Chemical Biology Late-Stage Functionalization

Free Base vs. Hydrochloride Salt Procurement

For laboratories that require the free base form for specific synthetic transformations where the presence of a chloride counterion might be detrimental, 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine offers a direct procurement solution. In contrast, the more widely available [3-bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride would require an additional neutralization step, introducing extra handling, potential yield loss, and time to the workflow.

Free base availability
Specification review
Directly available as free base; avoids neutralization step vs hydrochloride salt
Streamlines workflow for base-sensitive transformations
Verify vendor lot specification for free base content
Chemical Procurement Chemical Synthesis Reagent Selection

High-Value Application Scenarios


Lead Optimization: Modulating Lipophilicity and MW

In drug discovery programs where fine-tuning the lipophilicity (LogP) and molecular weight of a lead series is critical for improving oral bioavailability or reducing off-target toxicity, 1-(3-Bromo-4-(trifluoromethyl)phenyl)hydrazine offers a quantifiable advantage. Its calculated increase in LogP (~0.7 units) and molecular weight (+79 g/mol) relative to 4-(trifluoromethyl)phenylhydrazine provides a deliberate and predictable structural modification for optimizing ADME properties .

Diversified Library Synthesis via Cross-Coupling

This compound is an ideal building block for generating libraries of complex molecules through late-stage functionalization. The presence of the orthogonal aryl bromide handle enables chemists to rapidly diversify a common hydrazine-containing scaffold using robust Pd-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings . This scenario is not possible with simpler analogs lacking the aryl halide, making this compound the building block of choice for SAR studies.

SNAr for Uncommon Aryls

For projects requiring the introduction of nucleophiles onto an electron-deficient aromatic ring, the target compound's unique substitution pattern activates it toward SNAr reactions . This enables the synthesis of novel substituted phenylhydrazines that cannot be readily prepared from non-halogenated precursors. This reactivity is a primary driver for its use in specialized organic synthesis.

Streamlined Workflows with the Free Base Form

For sensitive chemical transformations where the presence of a chloride counterion is problematic (e.g., in certain metal-catalyzed reactions or when working with strong bases), procuring the free base form directly eliminates the need for a time-consuming and potentially low-yielding neutralization step that would be required if using the more common hydrochloride salt .

Application
Selection Property
Validation Focus
Lead optimization – lipophilicity & MW modulation
Physicochemical property differentiation
Confirm LogP/MW shift for target scaffold
Diversified library synthesis via cross-coupling
Orthogonal aryl bromide handle
Validate Pd-catalyzed coupling compatibility
SNAr for uncommon aryls
Aryl electrophilicity activation
Assess SNAr scope and yields
Streamlined workflow with free base
Direct free base procurement
Verify free base suitability for sensitive steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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